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molecular formula C7H7ClN4 B8435794 6-Chloro-2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazine

6-Chloro-2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazine

Cat. No. B8435794
M. Wt: 182.61 g/mol
InChI Key: DCUYQKGXCADVJO-UHFFFAOYSA-N
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Patent
US05389633

Procedure details

Using 3-(N,N-dimethylaminomethylene)aminosulfonyl-2,2-diethyl-1-propanol and 6-chloro-2,7-dimethyl[1,2,4]triazolo[1,5-b]pyridazine, the same reaction as in Example 6 was conducted to produce the title compound. m.p. 221°-222° C.
Name
3-(N,N-dimethylaminomethylene)aminosulfonyl-2,2-diethyl-1-propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C=[N:5][S:6]([CH2:9][C:10]([CH2:15][CH3:16])([CH2:13][CH3:14])[CH2:11][OH:12])(=[O:8])=[O:7])C.Cl[C:18]1[C:19]([CH3:28])=[CH:20][C:21]2[N:22]([N:24]=[C:25]([CH3:27])[N:26]=2)[N:23]=1>>[CH2:15]([C:10]([CH2:13][CH3:14])([CH2:9][S:6](=[O:7])(=[O:8])[NH2:5])[CH2:11][O:12][C:18]1[C:19]([CH3:28])=[CH:20][C:21]2[N:22]([N:24]=[C:25]([CH3:27])[N:26]=2)[N:23]=1)[CH3:16]

Inputs

Step One
Name
3-(N,N-dimethylaminomethylene)aminosulfonyl-2,2-diethyl-1-propanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=NS(=O)(=O)CC(CO)(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=CC=2N(N1)N=C(N2)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same reaction as in Example 6

Outcomes

Product
Name
Type
product
Smiles
C(C)C(COC=1C(=CC=2N(N1)N=C(N2)C)C)(CS(N)(=O)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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